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E3 ligase Ligand 30

PROTAC Targeted Protein Degradation E3 Ligase Selectivity

PROTAC development faces a critical early decision: E3 ligase selection dictates degradation selectivity and off-target risk. CRBN ligands (e.g., pomalidomide) degrade IKZF1/3, confounding solid tumor studies. E3 ligase Ligand 30 (CAS 2725913-42-6) offers: • VHL-based recruitment - avoids zinc-finger off-target degradation • Validated in XM-U-14 (USP7 degrader, DC₅₀ = 0.74 nM in RS4;11 cells) • Distinct exit vector geometry for ternary complex optimization Procure as a pre-validated building block to reduce empirical screening burden.

Molecular Formula C25H30N4O4S
Molecular Weight 482.6 g/mol
Cat. No. B15621087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand 30
Molecular FormulaC25H30N4O4S
Molecular Weight482.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H30N4O4S/c1-14(2)22(21-9-10-27-33-21)25(32)29-12-19(30)11-20(29)24(31)28-15(3)17-5-7-18(8-6-17)23-16(4)26-13-34-23/h5-10,13-15,19-20,22,30H,11-12H2,1-4H3,(H,28,31)/t15-,19+,20-,22+/m0/s1
InChIKeyAEGZCFBRSAPXRD-CDYWNXMYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 ligase Ligand 30: VHL-Based PROTAC Recruiter


E3 ligase Ligand 30 (CAS 2725913-42-6, HY-159465) is a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand derived from the hydroxyproline-based peptidomimetic scaffold of VH032 . With a molecular formula of C₂₅H₃₀N₄O₄S and molecular weight of 482.60 g/mol, this compound belongs to the class of VHL-recruiting ligands widely employed in proteolysis-targeting chimera (PROTAC) design . Structurally, it incorporates the characteristic hydroxyproline pharmacophore, an isoxazole moiety, and an arylthiazole recognition element that together enable binding to the VHL E3 ligase within the VCB (VHL-Elongin C-Elongin B) complex [1]. E3 ligase Ligand 30 has been specifically deployed as the VHL-recruiting component in the USP7 PROTAC degrader XM-U-14, which achieves sub-nanomolar degradation potency (DC₅₀ = 0.74 nM) in RS4;11 leukemia cells [3]. As a VHL-based recruiter, it offers a fundamentally different degradation selectivity profile compared to the more commonly used cereblon (CRBN)-based ligands such as pomalidomide or thalidomide derivatives [2].

Why E3 ligase Ligand 30 Cannot Be Substituted


E3 ligase selection is a critical determinant of PROTAC degradation selectivity, ternary complex cooperativity, and cellular context-dependent efficacy [1]. VHL-recruiting PROTACs produce degradation selectivity profiles fundamentally distinct from those of CRBN-based PROTACs, even when targeting the same protein of interest with identical target-binding warheads [4]. Within the VHL ligand family itself, structural variations in the exit vector position, linker attachment chemistry, and substituent modifications introduced during derivatization of the VH032 scaffold produce pronounced differences in ternary complex formation affinity (Kd), degradation cooperativity (α), and cellular DC₅₀ values [3]. For instance, the systematic SAR study by Krieger et al. (2023) demonstrated that different VHL ligand variants conjugated to the same BRD4-targeting warhead yielded degraders with DC₅₀ values spanning from sub-nanomolar to >1 μM, underscoring that even closely related VHL ligands are not interchangeable [3]. Furthermore, CRBN ligands such as pomalidomide exhibit inherent off-target affinity for zinc-finger transcription factors (e.g., IKZF1/3), introducing immunological confounding effects absent in VHL-based systems [2]. Substituting E3 ligase Ligand 30 with a CRBN-based ligand would therefore fundamentally alter both the degradation selectivity landscape and the off-target risk profile of the resulting PROTAC [4].

E3 ligase Ligand 30: Comparative Evidence


VHL vs. CRBN: Selectivity and Off-Target Liability

E3 ligase Ligand 30 recruits the VHL E3 ligase, which offers a fundamentally different degradation selectivity profile compared to CRBN-recruiting ligands such as pomalidomide. Head-to-head comparisons using promiscuous kinase-targeting PROTACs demonstrated that VHL-recruiting PROTACs produce a more restricted subset of degraded targets compared to CRBN-recruiting PROTACs (>50 kinases engaged, but only a subset degraded in a ligase-dependent manner) [3]. CRBN-based degraders carry an inherent risk of degrading zinc-finger transcription factors (IKZF1, IKZF3) as off-targets, a liability not shared by VHL-based systems [1]. In the context of hematologic malignancies, CRBN-based PROTACs frequently excel due to high CRBN expression in hematopoietic cells, while VHL-based PROTACs demonstrate advantages in certain solid tumor contexts where off-target hematopoietic toxicity must be avoided [2].

PROTAC Targeted Protein Degradation E3 Ligase Selectivity

XM-U-14: Validated USP7 Degradation Potency

E3 ligase Ligand 30 (HY-159465) serves as the VHL-recruiting module in XM-U-14, a PROTAC USP7 degrader that achieves a DC₅₀ of 0.74 nM for USP7 degradation in RS4;11 acute lymphoblastic leukemia cells [2]. XM-U-14 also demonstrates potent anti-proliferative activity with IC₅₀ values of 0.5 nM (RS4;11 cells) and 8.3 nM (Reh cells) [2]. This sub-nanomolar degradation potency validates that E3 ligase Ligand 30 is capable of supporting highly efficient ternary complex formation and processive ubiquitination when paired with an appropriate target-binding warhead and linker. In comparison, the well-characterized VHL-based BRD4 degrader MZ1 (using a different VHL ligand variant) achieves a DC₅₀ of approximately 20–50 nM for BRD4 degradation in similar cellular contexts, suggesting that the specific VHL ligand-linker-warhead combination embodied in XM-U-14 yields substantially enhanced degradation efficiency [1].

USP7 Degrader PROTAC Potency Acute Lymphoblastic Leukemia

VHL Ligand vs. Pomalidomide: Physicochemical Comparison

E3 ligase Ligand 30 has a molecular weight of 482.60 g/mol (C₂₅H₃₀N₄O₄S), which is substantially larger than the pomalidomide scaffold (MW = 273.24 g/mol, C₁₃H₁₁N₃O₄) used in CRBN-based PROTACs . The larger molecular footprint of VHL ligands reflects the more extensive binding interface required to engage the deeper, more buried VHL binding pocket, which contributes to enhanced substrate selectivity but may reduce passive cell permeability relative to the smaller, more lipophilic CRBN ligand scaffolds [1]. Within the VHL ligand class, E3 ligase Ligand 30 (MW 482.60) is moderately larger than the parent VH032 (MW approximately 408 g/mol) and comparable to VH298 (MW approximately 486 g/mol), reflecting additional functionalization for linker attachment . This molecular weight distinction is critical for PROTAC design because the E3 ligase ligand contributes 35-45% of the total molecular weight in a typical bifunctional degrader, directly influencing overall physicochemical properties and oral bioavailability potential [2].

Molecular Properties Drug-likeness Cell Permeability

VH032-Based VHL Ligand Affinity Comparison

E3 ligase Ligand 30 is a functionalized derivative of the VH032 scaffold, the most widely employed VHL ligand progenitor in published PROTACs [1]. The parent VH032 binds VHL with a Kd of 185 nM (SPR), while the optimized inhibitor VH298 achieves a Kd of 80–90 nM (ITC) . The systematic SAR investigation by Krieger et al. (2023) established that modifications to the VH032 scaffold—particularly at the solvent-exposed exit vector position used for linker attachment—can modulate VHL binding affinity over a range spanning at least 10-fold while preserving the core hydroxyproline-mediated binding interactions [1]. Although the specific Kd of E3 ligase Ligand 30 has not been publicly disclosed, its structural features (isoxazole-containing acetamide moiety, arylthiazole recognition element, and (S)-configured stereocenters) place it within the class of functionalized VH032 derivatives that retain nanomolar-range VHL binding affinity [1]. This is supported by its successful deployment in XM-U-14, which achieves sub-nanomolar cellular degradation potency—an outcome inconsistent with a weakly binding E3 ligase ligand [2].

VHL Ligand Affinity Kd Comparison Structure-Activity Relationship

Exit Vector and Linker Attachment Differentiation

The SMILES structure of E3 ligase Ligand 30 (obtained from TargetMol) reveals a specific stereochemical configuration—(S,R,S)-configured hydroxyproline core with a thiazole-bearing aryl group extending from the amide nitrogen—that defines its exit vector geometry for linker conjugation . In PROTAC assembly, the choice of exit vector profoundly influences ternary complex geometry, cooperativity (α), and degradation efficiency [1]. The VHL ligand family offers multiple exit vector positions (e.g., from the hydroxyproline nitrogen, from the phenyl ring, or from the terminal amine/acid handle), and the specific exit vector presented by E3 ligase Ligand 30 differs from that of the commonly used (S,R,S)-AHPC (VH032-NH2), which presents a primary amine as the linker attachment point . This structural distinction means that PROTACs built with E3 ligase Ligand 30 will sample different ternary complex geometries compared to those built with (S,R,S)-AHPC, potentially yielding different degradation selectivity and cooperativity outcomes for the same target protein [1].

Linker Chemistry Exit Vector PROTAC Synthesis

E3 ligase Ligand 30: Optimal Application Scenarios


Solid Tumor PROTACs with VHL Selectivity

For drug discovery programs targeting oncogenic drivers in solid tumor indications, E3 ligase Ligand 30 enables VHL-based PROTAC design that avoids the zinc-finger transcription factor (IKZF1/3) off-target degradation associated with CRBN-based ligands [1]. As established by the head-to-head selectivity analysis in Section 3 (Evidence Item 1), VHL-recruiting PROTACs produce a more restricted degradation profile compared to CRBN-based systems [3]. The Context Matters review (Yin et al., 2025) specifically highlights that VHL-based PROTACs show advantages in certain solid tumors, while CRBN-based degraders excel in hematologic malignancies where CRBN expression is naturally high [2]. Researchers developing degraders for solid tumor targets—particularly those where IKZF1/3 degradation would confound efficacy readouts or introduce dose-limiting hematopoietic toxicity—should prioritize VHL ligands like E3 ligase Ligand 30 over CRBN alternatives.

USP7 Degraders for Acute Lymphoblastic Leukemia

E3 ligase Ligand 30 is the validated VHL-recruiting component of XM-U-14, which achieves sub-nanomolar USP7 degradation (DC₅₀ = 0.74 nM) and potent anti-leukemic activity (IC₅₀ = 0.5 nM in RS4;11 cells) [4]. As demonstrated in Section 3 (Evidence Item 2), this potency benchmark validates the compound's suitability for PROTAC applications requiring highly efficient ternary complex formation. Researchers developing USP7-targeting degraders or exploring the USP7-p53-p21 signaling axis in hematologic malignancies can procure E3 ligase Ligand 30 as a pre-validated VHL ligand building block, reducing the empirical screening burden associated with testing multiple uncharacterized E3 ligase ligands. The demonstrated degradation efficiency also supports its use as a positive control VHL ligand in PROTAC optimization campaigns.

E3 Ligase Profiling with VHL Exit Vector Variants

For medicinal chemistry teams conducting systematic E3 ligase ligand comparisons to optimize ternary complex geometry and degradation cooperativity (α), E3 ligase Ligand 30 provides a structurally distinct VHL ligand option with a specific exit vector configuration (Evidence Item 5 in Section 3) . The comprehensive review by Bricelj et al. (2021) emphasizes that linker attachment point selection is a critical parameter in PROTAC design, as different exit vectors produce distinct ternary complex topologies that directly affect degradation efficiency [5]. By including E3 ligase Ligand 30 alongside other VHL ligands (e.g., (S,R,S)-AHPC, VH032, VH298) and CRBN ligands (e.g., pomalidomide, lenalidomide) in a comparative profiling panel, researchers can empirically determine the optimal E3 ligase ligand-linker-target warhead combination for their specific protein of interest, leveraging the differential exit vector geometry of each ligand to sample diverse ternary complex orientations.

Selectivity-Driven PROTAC Chemical Probe Design

VHL-based PROTACs incorporating ligands like E3 ligase Ligand 30 typically yield degraders with higher molecular weight (the E3 ligand component alone is 482.60 g/mol) compared to CRBN-based alternatives . As discussed in Evidence Item 3 (Section 3), this larger molecular footprint reflects the more extensive binding interface required for VHL engagement and contributes to enhanced degradation selectivity but may reduce passive permeability relative to smaller CRBN scaffolds [1]. For early-stage chemical probe development—where degradation selectivity and on-target potency are prioritized over oral bioavailability—the selectivity advantages of VHL-based recruitment outweigh the pharmacokinetic considerations associated with larger molecular weight. E3 ligase Ligand 30 is therefore an appropriate procurement choice for academic chemical biology groups and biotech companies developing selective degraders as tool compounds or proof-of-concept molecules, particularly when the target protein is expressed in non-hematopoietic tissues where VHL is abundantly expressed.

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